
5-Bromo-N-isopropyl-4-methyl-2-pyridinamine
Overview
Description
“5-Bromo-N-isopropyl-4-methyl-2-pyridinamine” is a chemical compound with the molecular formula C9H13BrN2 . It is used in scientific research due to its unique properties and potential applications across various fields.
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-isopropyl-4-methyl-2-pyridinamine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromine atom at the 5th position, a methyl group at the 4th position, and an isopropyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
“5-Bromo-N-isopropyl-4-methyl-2-pyridinamine” has a molecular weight of 229.12 . The average mass is 229.117 Da and the monoisotopic mass is 228.026199 Da .Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-N-isopropyl-4-methyl-2-pyridinamine serves as a versatile intermediate in the synthesis of various chemically significant compounds. One notable application includes its role in the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. This process allows for the generation of a series of novel pyridine derivatives exhibiting potential as chiral dopants for liquid crystals and exhibiting significant biological activities, such as anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017). Furthermore, the compound's bromine substituent is instrumental in facilitating nucleophilic substitution reactions, enabling the creation of structurally diverse pyridine scaffolds essential for pharmaceutical development.
Antiviral and Anticancer Research
In the realm of antiviral and anticancer research, derivatives of 5-Bromo-N-isopropyl-4-methyl-2-pyridinamine have been investigated for their therapeutic potentials. For instance, compounds synthesized from this pyridinamine have been evaluated for their inhibitory effects on PI3Kα kinase, demonstrating significant anticancer activity through modulation of this critical signaling pathway (Zhixu Zhou et al., 2015). Additionally, acyclic nucleoside phosphonate analogues derived from this chemical scaffold have shown marked antiretroviral activity, offering a promising avenue for the development of novel antiviral therapies (D. Hocková et al., 2003).
Material Science and Catalysis
In material science and catalysis, the brominated pyridinamines have facilitated the development of novel catalytic methods and materials. For example, they have been utilized in the regioselective aromatic substitution reactions of cyclometalated Ir(III) complexes, leading to the synthesis of compounds with tunable luminescence emissions. This attribute is particularly valuable in the fabrication of organic light-emitting devices (OLEDs) and other photonic applications, where precise control over the emission color is crucial (S. Aoki et al., 2011).
Environmental and Corrosion Inhibition
Furthermore, derivatives of 5-Bromo-N-isopropyl-4-methyl-2-pyridinamine have been explored for their role in environmental protection and corrosion inhibition. Specifically, Schiff bases synthesized from this pyridinamine have demonstrated significant efficacy in inhibiting carbon steel corrosion in acidic mediums containing chloride, highlighting their potential application in enhancing the durability of industrial materials (H. M. El-Lateef et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methyl-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSSTCXDDZVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235292 | |
| Record name | 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219957-32-0 | |
| Record name | 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)
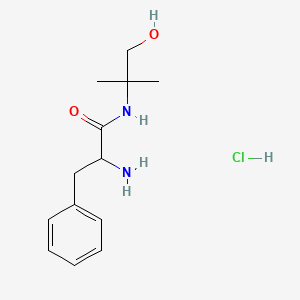
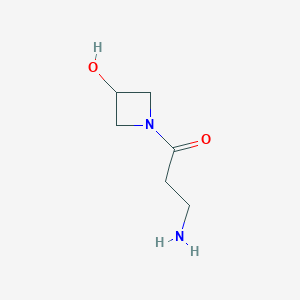
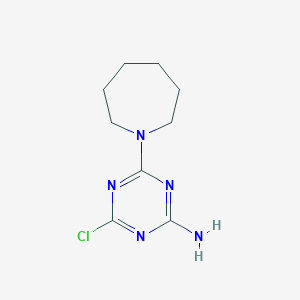
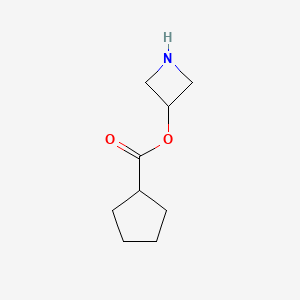
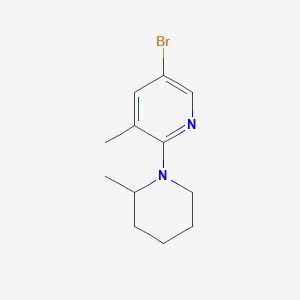
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)
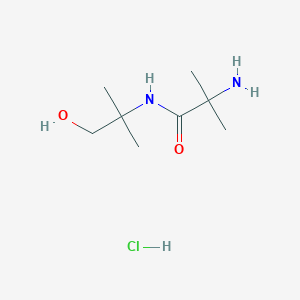
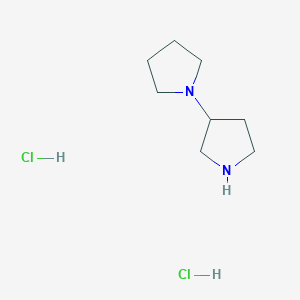
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)